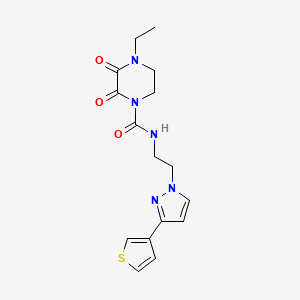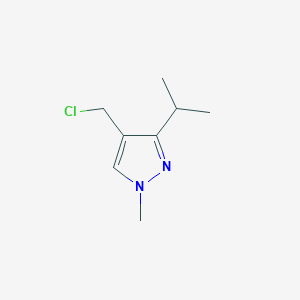
4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H19N5O3S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
A key area of research involving chemical compounds similar to 4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is the synthesis of hybrid molecules with potential biological activities. For example, studies have shown the microwave-assisted synthesis of various hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were investigated for antimicrobial, antilipase, and antiurease activities. Some exhibited good to moderate antimicrobial activity against test microorganisms, and a few displayed antiurease and antilipase activities (Başoğlu et al., 2013).
Mechanistic Studies and Heterocyclic Synthesis
Research also delves into the mechanisms underlying the reactions of similar compounds. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea has been studied for its ANRORC rearrangement and N-formylation to produce N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, with structures confirmed by X-ray analysis (Ledenyova et al., 2018).
Antimicrobial and Antiviral Activities
The development of novel compounds for antimicrobial and antiviral applications is another significant research direction. Newer carbazole derivatives have been synthesized, showing promising antibacterial, antifungal, and anticancer activities. This includes compounds with structures characterized by various spectroscopy techniques and elemental analysis, tested against bacterial and fungal strains as well as cancer cell lines, demonstrating the potential of these compounds in medical applications (Sharma et al., 2014).
Drug Discovery and GyrB Inhibition
In the realm of drug discovery, especially targeting infectious diseases, compounds akin to 4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide have been explored for their potential as GyrB inhibitors. These efforts aim at combating Mycobacterium tuberculosis by inhibiting DNA gyrase B, a critical enzyme for bacterial DNA replication. Research in this area includes the design, synthesis, and biological evaluation of novel compounds showing inhibition of Mycobacterium smegmatis GyrB ATPase and antituberculosis activity, highlighting the therapeutic potential against tuberculosis (Jeankumar et al., 2013).
Propriétés
IUPAC Name |
4-ethyl-2,3-dioxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-2-19-8-9-21(15(23)14(19)22)16(24)17-5-7-20-6-3-13(18-20)12-4-10-25-11-12/h3-4,6,10-11H,2,5,7-9H2,1H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOBMGBOHRKKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2,3-dioxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2960854.png)
![4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2960856.png)

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2960860.png)
![1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2960861.png)
![N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2960865.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2960866.png)





